molecular formula C8H3ClF3NOS B12951849 Benzothiazole, 2-chloro-5-(trifluoromethoxy)-

Benzothiazole, 2-chloro-5-(trifluoromethoxy)-

Cat. No.: B12951849
M. Wt: 253.63 g/mol
InChI Key: LDHMGRLVVVPORL-UHFFFAOYSA-N
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Description

2-chloro-5-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position and a trifluoromethoxy group at the 5-position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(trifluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroform and trifluoromethoxybenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-(trifluoromethoxy)benzo[d]thiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiazoles with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

2-chloro-5-(trifluoromethoxy)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(trifluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)benzo[d]thiazole
  • 2-chloro-6-(trifluoromethoxy)benzo[d]thiazole
  • 2-chloro-5-(trifluoromethoxy)benzothiazole

Comparison

Compared to similar compounds, 2-chloro-5-(trifluoromethoxy)benzo[d]thiazole is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and biological activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C8H3ClF3NOS

Molecular Weight

253.63 g/mol

IUPAC Name

2-chloro-5-(trifluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H3ClF3NOS/c9-7-13-5-3-4(14-8(10,11)12)1-2-6(5)15-7/h1-3H

InChI Key

LDHMGRLVVVPORL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)Cl

Origin of Product

United States

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